4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine
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Overview
Description
4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine is a useful research compound. Its molecular formula is C18H22N4O6S and its molecular weight is 422.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Applications
A study focused on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, which includes derivatives related to the compound . These compounds showed significant anti-inflammatory and analgesic properties, indicating their potential use in the treatment of related conditions. The study highlighted the ability of these compounds to inhibit cyclooxygenase-1/2 (COX-1/2), which are key enzymes in the inflammatory process (Abu‐Hashem et al., 2020).
Medicinal Chemistry and Drug Synthesis
In the field of medicinal chemistry, this compound has been identified as a useful intermediate in the synthesis of anti-hypertensive drugs, such as Doxazosin. This indicates its role in the development of treatments for conditions like hypertension and benign prostate hyperplasia (Ramesh et al., 2006).
Computational Studies in Drug Development
Computational quantum chemical studies have been conducted on compounds structurally similar to the one , demonstrating their potential in drug development. This involves analyzing their electronic properties and pharmacokinetic profiles, essential for predicting the effectiveness and behavior of potential drugs (Gaurav et al., 2021).
Anticancer Research
Some derivatives of this compound have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. This research highlights the potential of such compounds in the development of new anticancer agents (Mallesha et al., 2012).
Pharmaceutical Applications
Research has also explored the synthesis of various derivatives of this compound for their potential pharmaceutical applications. These include studies on their binding affinities for different receptors, which is crucial for developing targeted therapies for various diseases (Esteve et al., 2006).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process similar structures
Mode of Action
Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, or van der waals forces . These interactions can induce conformational changes in the target, altering its activity .
Biochemical Pathways
Given the structural features of the compound, it may be involved in pathways related to signal transduction, protein synthesis, or cellular metabolism
Pharmacokinetics
Its solubility, permeability, and stability will influence its absorption and distribution within the body . The compound’s metabolism and excretion will determine its bioavailability and half-life . More research is needed to understand these properties and their impact on the compound’s pharmacokinetics.
Result of Action
Depending on its targets and mode of action, it could potentially alter cellular processes, induce or inhibit signal transduction pathways, or modulate the activity of specific enzymes
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature conditions could affect the compound’s structure and function . Interactions with other molecules could either enhance or inhibit its activity .
Properties
IUPAC Name |
4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2,6-dimethoxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O6S/c1-25-17-12-16(19-18(20-17)26-2)21-5-7-22(8-6-21)29(23,24)13-3-4-14-15(11-13)28-10-9-27-14/h3-4,11-12H,5-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFCQCCSBQGDPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.